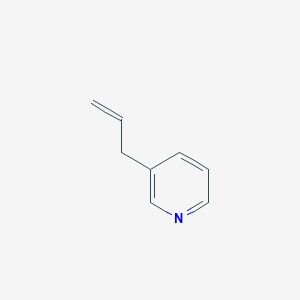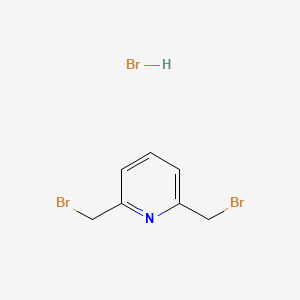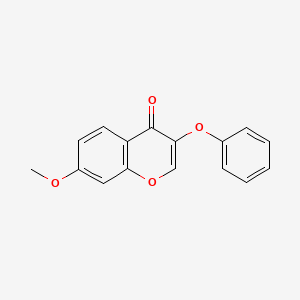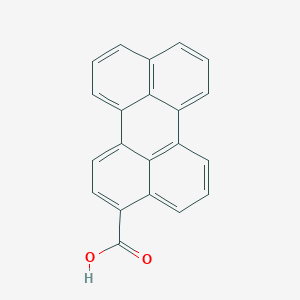
3-Perylenecarboxylic acid
Overview
Description
3-Perylenecarboxylic acid (also known as perylene-3-carboxylic acid ) is a polycyclic aromatic compound with the molecular formula C21H12O2 . It belongs to the perylene family and exhibits intriguing properties due to its extended π-conjugated system. The compound is characterized by its flat, planar structure , which contributes to its unique electronic and optical behavior .
Synthesis Analysis
The synthesis of 3-Perylenecarboxylic acid involves several methods, including oxidative coupling of perylene derivatives or direct carboxylation of perylene. Researchers have explored various routes to achieve high yields and purity. Notably, the N-alkyl-3,4-perylenedicarboximide has been synthesized as a derivative of 3-Perylenecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Perylenecarboxylic acid consists of a perylene core with a carboxylic acid group attached at the 3-position . The flat aromatic system allows for efficient π-stacking interactions, making it useful in applications such as organic semiconductors and dyes. The monoisotopic mass of 3-Perylenecarboxylic acid is approximately 296.08 Da .
Scientific Research Applications
Organic Electronics and Photovoltaics
3-Perylenecarboxylic acid derivatives, specifically perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), are notable for their use in organic electronics. Their applications span organic photovoltaic devices and field-effect transistors. PDIs have been explored for their excellent electron mobility, high molar absorption coefficients, and rigid aromatic core, which are advantageous for optoelectronic applications (Huang, Barlow, & Marder, 2011); (Kozma & Catellani, 2013).
Photocatalysts and Organic Semi-Conductors
Recent research has also focused on using perylene-3,4,9,10-tetracarboxylic acid bisimides in photocatalysis and as organic semi-conductors. These applications derive from the compounds' strong electron-accepting characteristics and significant charge transport properties, essential for solar cell and optoelectronic device functionalities (Rigodanza, Tenori, Bonasera, Syrgiannis, & Prato, 2015).
Fluorescent Materials and (Opto)electronic Devices
Perylene bisimide dyes, including variants of 3-Perylenecarboxylic acid, have been synthesized to form fluorescent J-type aggregates and columnar mesophases. These materials exhibit high stability and bright fluorescence, making them promising for use as polarizers or components in (opto)electronic devices due to their unique spectroscopic properties and aggregation behavior (Würthner, Thalacker, Diele, & Tschierske, 2001).
Other Applications
3-Perylenecarboxylic acid derivatives also find applications in areas such as light-emitting diodes, chemosensing materials, and as materials for organic light-emitting diodes (OLEDs). Their high fluorescence quantum yields, strong absorption in the visible region, photostability, and thermal stability contribute to their suitability in these applications (Birel, 2017).
properties
IUPAC Name |
perylene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O2/c22-21(23)18-11-10-17-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-16(18)20(15)17/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWPQZWKLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451040 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perylenecarboxylic acid | |
CAS RN |
7350-88-1 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



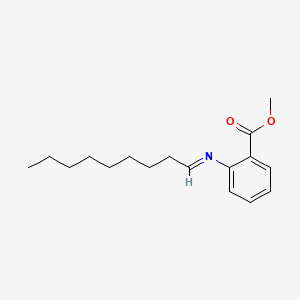


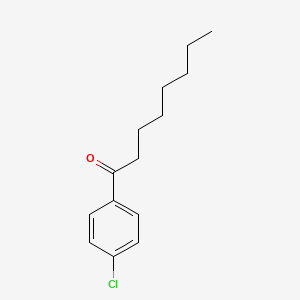
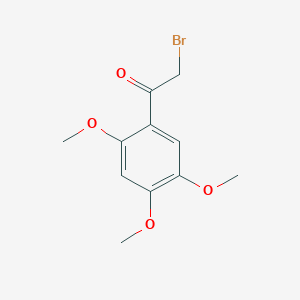
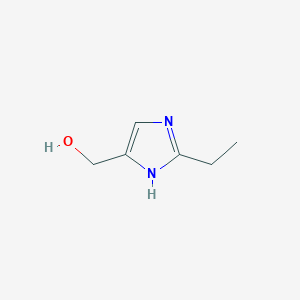


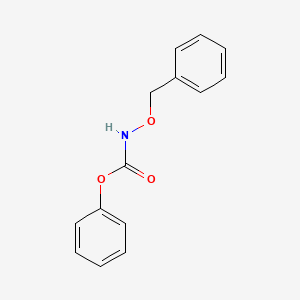
![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)
![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)
